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Compound of Interest

Compound Name: (S)-2-methoxypropanoic acid

Cat. No.: B016507 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword
In the landscape of modern drug discovery and development, the demand for enantiomerically

pure compounds is paramount. The stereochemistry of a molecule can profoundly influence its

pharmacological and toxicological profile. (S)-2-methoxypropanoic acid, a key chiral building

block, has emerged as a valuable synthon for the introduction of a specific stereocenter in a

wide array of complex molecules. This guide, intended for researchers, chemists, and drug

development professionals, provides a comprehensive technical overview of (S)-2-
methoxypropanoic acid, from its fundamental properties to its synthesis, analysis, and critical

role in pharmaceutical development. Our focus is on delivering not just protocols, but the

underlying scientific principles that govern its application, empowering researchers to leverage

this versatile molecule to its full potential.

Core Molecular Attributes of (S)-2-
Methoxypropanoic Acid
(S)-2-methoxypropanoic acid, also referred to as (S)-(-)-2-methoxypropionic acid, is a chiral

carboxylic acid.[1] Its structure is characterized by a propanoic acid backbone with a methoxy

group at the C-2 position, which is a stereogenic center.
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A thorough understanding of the physicochemical properties of (S)-2-methoxypropanoic acid
is essential for its effective handling, reaction optimization, and analytical characterization.

Property Value Source

CAS Number 23953-00-6 [2]

Molecular Formula C4H8O3 [1][2]

Molecular Weight 104.10 g/mol

Appearance
Colorless to pale yellow liquid

or solid
[1]

Solubility
Soluble in water and various

organic solvents
[1]

IUPAC Name (2S)-2-methoxypropanoic acid [2]

SMILES C--INVALID-LINK--OC [1]

InChI Key
ICPWFHKNYYRBSZ-

VKHMYHEASA-N

The presence of both a carboxylic acid and a methoxy group imparts a polar nature to the

molecule, rendering it soluble in a range of solvents.[1] This solubility is a critical factor in its

utility in various reaction conditions.

Synthesis and Chiral Integrity
The synthesis of (S)-2-methoxypropanoic acid with high enantiomeric purity is a key

consideration for its application in pharmaceutical development. While various synthetic routes

exist, a common and efficient method involves the nucleophilic substitution of a chiral starting

material.

Representative Synthesis Protocol
A widely employed synthetic route to 2-methoxypropanoic acid starts from 2-bromopropionic

acid. The following protocol describes a general method for the synthesis of the racemic

mixture, which would then require a chiral resolution step to isolate the (S)-enantiomer.
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Reaction: Nucleophilic substitution of 2-bromopropionic acid with sodium methoxide.[3][4]

Step-by-Step Methodology:

Reaction Setup: In a reaction vessel equipped with a stirrer and under a nitrogen

atmosphere, dissolve 2-bromopropionic acid (19.6 mmol) in methanol (5 mL).[3][4]

Reagent Addition: Slowly add a 25% solution of sodium methanolate in methanol (16 mL)

dropwise to the stirring solution.[3][4] The use of an inert atmosphere is crucial to prevent

side reactions with atmospheric moisture and carbon dioxide.

Reaction Conditions: Heat the reaction mixture to 50°C and allow it to react overnight.[3][4]

The elevated temperature accelerates the rate of the SN2 reaction.

Work-up:

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to

remove the methanol.[3][4]

Adjust the pH of the residue to 1 with 1N aqueous hydrochloric acid.[3][4] This protonates

the carboxylate to the carboxylic acid.

Perform three extractions with ethyl acetate (70 mL, 25 mL, 10 mL).[3][4] Ethyl acetate is a

suitable solvent for extracting the product from the aqueous phase.

Combine the organic layers and dry them over anhydrous sodium sulfate.[3][4] This

removes any residual water.

Filter the solution and concentrate it again under reduced pressure to yield 2-

methoxypropanoic acid as a colorless oil.[3][4]

This protocol typically results in a high yield of the racemic product.[3][4] To obtain the desired

(S)-enantiomer, a chiral resolution step is necessary.

Chiral Resolution Strategies
The separation of enantiomers is a critical step in the provision of enantiomerically pure (S)-2-
methoxypropanoic acid. Chiral High-Performance Liquid Chromatography (HPLC) is a
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powerful technique for achieving this.[5]

Conceptual Workflow for Chiral HPLC Resolution:
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Figure 1: Conceptual workflow for the chiral resolution of 2-methoxypropanoic acid using

HPLC.

The choice of the chiral stationary phase (CSP) is critical for effective separation.[5][6]

Polysaccharide-based CSPs are often effective for the resolution of carboxylic acids.[6] The

mobile phase composition, typically a mixture of a non-polar solvent (e.g., hexane or heptane)

and an alcohol (e.g., isopropanol or ethanol) with a small amount of an acidic modifier (e.g.,

trifluoroacetic acid), is optimized to achieve baseline separation of the enantiomers.

Analytical Characterization
Rigorous analytical characterization is non-negotiable in drug development to ensure the

identity, purity, and stability of any chemical entity.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation.

¹H NMR: The proton NMR spectrum of 2-methoxypropanoic acid in CD3OD shows

characteristic signals: a quartet for the proton at C-2, a singlet for the methoxy protons, and

a doublet for the methyl protons at C-3.[3][4]

¹³C NMR: The carbon NMR spectrum provides information on the number and chemical

environment of the carbon atoms.

Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the

purity of (S)-2-methoxypropanoic acid.

Typical HPLC Method Parameters:

A reverse-phase HPLC method can be employed for purity analysis.[7]
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Parameter Condition Rationale

Column C18 Reverse-Phase

Provides good retention and

separation of polar organic

molecules.

Mobile Phase

Acetonitrile, Water, and an acid

(e.g., phosphoric or formic

acid)

The organic modifier

(acetonitrile) and aqueous

phase allow for gradient or

isocratic elution. The acid

improves peak shape for the

carboxylic acid.[7]

Detection UV (e.g., 210 nm)

The carboxylic acid

chromophore allows for UV

detection.

Flow Rate Typically 1.0 mL/min
A standard flow rate for

analytical HPLC.

Temperature
Ambient or controlled (e.g.,

25°C)

Temperature control ensures

run-to-run reproducibility.

For mass spectrometry (MS) compatible methods, phosphoric acid should be replaced with a

volatile acid like formic acid.[7] This method is scalable for preparative separation to isolate

impurities.[7]

Applications in Drug Development
The primary utility of (S)-2-methoxypropanoic acid in drug development lies in its role as a

chiral building block.[1] Its incorporation into a drug candidate can significantly impact its

pharmacological activity.

As a Chiral Intermediate
(S)-2-methoxypropanoic acid can be used in the synthesis of more complex molecules where

the stereochemistry at the C-2 position is crucial for biological activity.[1] It can participate in

standard organic reactions such as esterification and amidation.[1] For instance, it can be
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coupled with an amine-containing fragment of a larger molecule to introduce the (S)-2-

methoxypropyl moiety.

Illustrative Reaction Scheme:

(S)-2-Methoxypropanoic
Acid

Coupling Reagents
(e.g., EDC, HOBt)

R-NH2
(Drug Scaffold Fragment)

(S)-N-R-2-methoxypropanamide
(Chiral Drug Intermediate)

Click to download full resolution via product page

Figure 2: Amide coupling of (S)-2-methoxypropanoic acid with a primary amine.

This strategic incorporation of a defined stereocenter is a cornerstone of modern asymmetric

synthesis in the pharmaceutical industry. While specific examples of its use in marketed drugs

are proprietary, its presence in the portfolios of chemical suppliers catering to the

pharmaceutical industry underscores its importance.

Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling

(S)-2-methoxypropanoic acid.

Hazard Statements: It is harmful if swallowed and can cause skin and serious eye irritation.

[8][9]

Precautionary Statements: Wear protective gloves, eye protection, and face protection. In

case of contact with eyes, rinse cautiously with water for several minutes.[10]

Always consult the Safety Data Sheet (SDS) for comprehensive safety and handling

information before use.

Conclusion
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(S)-2-methoxypropanoic acid is more than just a chemical reagent; it is an enabling tool for

the synthesis of enantiomerically pure pharmaceuticals. Its well-defined stereochemistry and

versatile reactivity make it an invaluable asset in the drug discovery and development pipeline.

A thorough understanding of its properties, synthesis, and analytical characterization, as

detailed in this guide, is essential for its effective and strategic implementation in the creation of

novel therapeutics. The continued focus on stereochemically pure drugs will undoubtedly

ensure the sustained importance of chiral building blocks like (S)-2-methoxypropanoic acid in

the future of medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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